Technical Whitepaper: Structural Characterization and Enzymatic Applications of Z-Glu-Tyr-OEt (CAS 101982-64-3)
Technical Whitepaper: Structural Characterization and Enzymatic Applications of Z-Glu-Tyr-OEt (CAS 101982-64-3)
Executive Summary
In the landscape of peptide chemistry and enzymology, synthetic dipeptide derivatives serve as indispensable tools for mapping protease activity, defining catalytic mechanisms, and standardizing drug development assays. Z-Glu-Tyr-OEt (CAS 101982-64-3) is a highly specialized, orthogonally protected dipeptide. By capping both the N-terminus and C-terminus, this molecule effectively isolates the internal peptide bond and the C-terminal ester, making it a highly selective substrate for endopeptidases and esterases.
As a Senior Application Scientist, I have structured this guide to provide researchers with a deep dive into the molecular architecture of Z-Glu-Tyr-OEt, the causality behind its use in biochemical assays, and field-proven, self-validating protocols for its implementation in the laboratory.
Molecular Architecture & Physicochemical Properties
Z-Glu-Tyr-OEt, chemically known as N-alpha-Benzyloxycarbonyl-L-glutamyl-L-tyrosine ethyl ester, is engineered for precision. The molecule consists of a Glutamic acid (Glu) and Tyrosine (Tyr) dipeptide core, flanked by two critical protecting groups:
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The Z-Group (Benzyloxycarbonyl) at the N-terminus: This bulky, hydrophobic moiety prevents degradation by aminopeptidases. Furthermore, it mimics the hydrophobic residues of a natural polypeptide chain, facilitating strong binding affinity with the hydrophobic S2/S3 pockets of target proteases[1].
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The OEt Group (Ethyl Ester) at the C-terminus: By esterifying the C-terminal carboxylate, the molecule becomes entirely resistant to standard carboxypeptidases, which strictly require a free carboxylate anion to coordinate with active-site metal ions (e.g., Zinc) or basic residues[2].
Quantitative Chemical Data
The following table summarizes the validated physicochemical properties of Z-Glu-Tyr-OEt, critical for calculating molarity in kinetic assays and predicting chromatographic behavior.
| Property | Value | Source |
| Chemical Name | (4S)-5-[[(2S)-1-ethoxy-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid | PubChem[3] |
| CAS Registry Number | 101982-64-3 | Pharmaffiliates[4] |
| Molecular Formula | C₂₄H₂₈N₂O₈ | PubChem[3] |
| Molecular Weight | 472.49 g/mol | Pharmaffiliates[4] |
| Melting Point | 176 °C | ChemicalBook[5] |
| Topological Polar Surface Area | 167 Ų | Guidechem[6] |
Mechanistic Role in Enzymatic Assays
The strategic protection of Z-Glu-Tyr-OEt dictates its mechanistic utility in the lab. When exposed to a crude biological extract or a purified enzyme, the specific cleavage products reveal the exact class of the active protease.
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Endopeptidase Activity: Enzymes like chymotrypsin will target the internal peptide bond, yielding Z-Glu and Tyr-OEt.
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Esterase / Mild Saponification: Esterases will hydrolyze the ethyl ester to yield Z-Glu-Tyr and ethanol. Once converted to the free acid (Z-Glu-Tyr), the molecule immediately becomes a highly potent substrate for serine carboxypeptidases, a mechanism widely utilized to study protein degradation pathways, such as those observed in the fermentation of Camellia sinensis (black tea)[1] and the characterization of enzymes from Absidia zychae[2].
Enzymatic Cleavage Pathway
Figure 1: Divergent enzymatic cleavage pathways of Z-Glu-Tyr-OEt based on protease specificity.
Experimental Protocol: Endopeptidase Cleavage Assay
To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system . Every step includes a mechanistic rationale (causality) to prevent artifacts, ensuring that the kinetic data (Vmax, Km) derived from the assay is strictly a function of enzyme activity, not experimental error.
Reagents Required
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Z-Glu-Tyr-OEt (Substrate)
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Dimethyl Sulfoxide (DMSO, anhydrous)
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50 mM Tris-HCl Buffer (pH 7.5) containing 10 mM CaCl₂
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Target Protease (e.g., purified Chymotrypsin)
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0.1% Trifluoroacetic acid (TFA) in Acetonitrile (Quenching agent)
Step-by-Step Methodology
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Substrate Solubilization: Dissolve Z-Glu-Tyr-OEt in anhydrous DMSO to create a 10 mM stock solution.
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Causality: The highly hydrophobic Z-group and OEt ester make this peptide poorly soluble in purely aqueous environments. Pre-solubilization in DMSO prevents micelle formation and substrate precipitation, ensuring the enzyme faces a homogenous monomeric substrate pool.
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Buffer Equilibration: Dilute the stock solution into the 50 mM Tris-HCl buffer to a final working concentration of 100 µM. Pre-incubate the buffer at 37°C for 5 minutes.
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Causality: Thermal equilibration prevents temperature shock upon enzyme addition, which can artificially lower initial reaction velocities (V0).
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Enzymatic Catalysis: Introduce 10 µL of the target protease to 990 µL of the equilibrated substrate solution. Mix by gentle inversion.
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Reaction Quenching (Time-Course): At precise intervals (e.g., 1, 3, 5, 10 minutes), extract 100 µL aliquots and immediately mix with 100 µL of 0.1% TFA.
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Causality: TFA rapidly drops the pH below the isoelectric point of the protease, protonating the catalytic histidine residue in the active site. This instantly freezes the reaction kinetics, validating the exact timestamp of the aliquot for accurate Michaelis-Menten plotting.
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RP-HPLC Analysis: Inject the quenched samples into a Reverse-Phase HPLC system (C18 column) monitoring absorbance at 280 nm (targeting the Tyrosine aromatic ring). Quantify the disappearance of the Z-Glu-Tyr-OEt peak and the appearance of cleavage products.
Experimental Workflow Diagram
Figure 2: Self-validating experimental workflow for Z-Glu-Tyr-OEt kinetic assays.
References
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PubChem: Z-Glu-tyr-oet | C24H28N2O8 | CID 91975989. National Center for Biotechnology Information.[Link]
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Pharmaffiliates: Z-GLU-TYR-OET, CAS No : 101982-64-3.[Link]
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MDPI (Molecules): Enzymatic Reaction-Related Protein Degradation and Proteinaceous Amino Acid Metabolism during the Black Tea Manufacturing Process.[Link]
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Taylor & Francis (Bioscience, Biotechnology, and Biochemistry): Purification and Characterization of Serine Carboxypeptidases from Absidia zychae.[Link]
